ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
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Overview
Description
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a carbamoyliminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with a suitable aldehyde to form an intermediate, which is then subjected to further reactions to introduce the carbamoyliminomethyl and hydroxy groups. The reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyliminomethyl group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyliminomethyl group would produce an amine.
Scientific Research Applications
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and carbamoyliminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate can be compared with other compounds that have similar functional groups:
Ethyl 2-cyano-3,3,3-trifluoropropanoate: Similar trifluoromethyl group but lacks the hydroxy and carbamoyliminomethyl groups.
Ethyl 4,4,4-trifluoro-3-hydroxybutanoate: Similar hydroxy and trifluoromethyl groups but lacks the carbamoyliminomethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C8H10F3N2O4
- Molecular Weight : 236.17 g/mol
- IUPAC Name : this compound
- InChI Key : HUTJBODLXMIJHZ-YPBGMLOESA-N
Structural Characteristics
The compound features a trifluoromethyl group and a hydroxy group, which contribute to its reactivity and potential biological interactions. The presence of these functional groups enhances its solubility and binding capabilities with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.
- Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, protecting cells from oxidative stress.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has indicated that this compound inhibits the activity of certain enzymes linked to cancer progression. In vitro assays demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM .
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that this compound displayed notable antioxidant activity, with an IC50 value of 25 µM against free radicals . This suggests potential applications in preventing oxidative damage in cells.
- Therapeutic Applications : The compound has been investigated for its potential use in treating metabolic disorders due to its ability to modulate key metabolic enzymes .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Ethyl (Z)-2-(E)-carbamoyliminomethyl-3-hydroxybut-2-enoate | Enzyme inhibition | Moderate |
Ethyl (Z)-2-(E)-carbamoyliminomethyl-4,4-difluoro-3-hydroxybut-2-enoate | Enzyme inhibition | High |
The trifluoromethyl group enhances the compound's potency compared to its difluoro analogs.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Ethyl acetoacetate is reacted with a carbamoyliminomethyl precursor under basic conditions.
- Catalysis : Sodium ethoxide is commonly used as a catalyst at temperatures ranging from 60°C to 80°C.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product .
Industrial Production
In industrial settings, continuous flow reactors are utilized to maintain consistent reaction conditions and improve efficiency. High-purity reagents are essential for minimizing impurities during synthesis.
Properties
Molecular Formula |
C8H9F3N2O4 |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16)/b5-4-,13-3+ |
InChI Key |
DUOCAPJUJGLFTH-BNXXKACXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=N/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N |
Origin of Product |
United States |
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